molecular formula C6H3Br2F B1585839 1,2-Dibromo-4-fluorobenzene CAS No. 2369-37-1

1,2-Dibromo-4-fluorobenzene

Cat. No. B1585839
M. Wt: 253.89 g/mol
InChI Key: RNTGKISRXVFIIP-UHFFFAOYSA-N
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Patent
US08957104B2

Procedure details

To a solution of freshly-prepared LDA (33.9 mmol) in anhyd THF (100 mL) at −78° C. was added a solution of 1,2-dibromo-4-fluorobenzene (4 mL, 32.3 mmol) in THF (8 mL), dropwise at such a rate that the internal temperature remained <−70° C. The mixture was stirred 30 min and iodine (9.02 g, 35.5 mmol) was added in one portion. The mixture was stirred 30 min, quenched by addition of 10% Na2S2O3, and removed from the cooling bath. Upon warming the mixture was poured into water and extracted with EtOAc (×3). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was eluted from a pad of silica (hexanes→2% EtOAc/hexanes) and recrystallized from MeOH-water affording 1,2-dibromo-4-fluoro-3-iodobenzene (8.59 g, 70% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ 7.64 (dd, J=8.8, 5.5 Hz, 1H), 6.93 (dd, J=8.8, 7.0 Hz, 1H); MS (GCMS EI) m/z 378 ([M]+, Br isotopes, 56%), 380 ([M]+, Br isotopes, 100%), 382 ([M]+, Br isotopes, 51%).
Name
Quantity
33.9 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:11]=1[Br:17].[I:18]I>C1COCC1>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([I:18])[C:11]=1[Br:17] |f:0.1|

Inputs

Step One
Name
Quantity
33.9 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
4 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.02 g
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained <−70° C
STIRRING
Type
STIRRING
Details
The mixture was stirred 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by addition of 10% Na2S2O3
CUSTOM
Type
CUSTOM
Details
removed from the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming the mixture
ADDITION
Type
ADDITION
Details
was poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
Combined organics were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was eluted from a pad of silica (hexanes→2% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH-water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)F)I)Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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